molecular formula C10H20I2 B1670033 1,10-Diiododecane CAS No. 16355-92-3

1,10-Diiododecane

Cat. No. B1670033
CAS RN: 16355-92-3
M. Wt: 394.07 g/mol
InChI Key: CKJCTZAIDVFHCX-UHFFFAOYSA-N
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Description

1,10-Diiododecane is an organic compound that belongs to the class of iodoalkanes . It is also known by its chemical formula C10H20I2 . This compound is primarily used in organic synthesis, especially in the production of fine chemicals and pharmaceuticals . It serves as an important building block in the synthesis of various organic compounds due to its unique chemical properties .


Synthesis Analysis

1,10-Diiododecane is used as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes . It is also used as a crosslinking reagent for tetrabutylammonium polygalacturonic acid . Additionally, it is used to produce decane at a temperature of 20°C .


Molecular Structure Analysis

The molecular formula of 1,10-Diiododecane is C10H20I2 . Its average mass is 394.075 Da and its monoisotopic mass is 393.965424 Da .


Physical And Chemical Properties Analysis

1,10-Diiododecane has a density of 1.7±0.1 g/cm3 . Its boiling point is 349.7±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.1±3.0 kJ/mol . The flash point is 146.7±14.5 °C . The index of refraction is 1.556 . The molar refractivity is 74.3±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Synthesis of Symmetrical and Unsymmetrical Bis-cryptophanes

  • Application Summary: 1,10-Diiododecane is used as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes .

Crosslinking Reagent for Tetrabutylammonium Polygalacturonic Acid

  • Application Summary: 1,10-Diiododecane is used as a crosslinking reagent for tetrabutylammonium polygalacturonic acid .

Production of Decane

  • Application Summary: 1,10-Diiododecane is also used to produce decane at a temperature of 20°C .

Safety And Hazards

1,10-Diiododecane may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The 1,10-Diiododecane market is experiencing steady growth, and this trend is expected to continue in the future . The market is driven by the increasing demand for fine chemicals and pharmaceuticals across the globe . As there is a growing focus on research and development activities in the pharmaceutical industry, the demand for 1,10-Diiododecane is likely to increase . Moreover, the compound finds application in pesticide production and has shown promising results in agrochemical research . This is further boosting the demand for 1,10-Diiododecane in the market . Additionally, the compound is used in the industrial sector for surface modification and polymer synthesis, which contributes to the overall market growth . The forecasted period expects a Compound Annual Growth Rate (CAGR) of % for the 1,10-Diiododecane market .

properties

IUPAC Name

1,10-diiododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20I2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJCTZAIDVFHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCI)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066035
Record name Decane, 1,10-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Diiododecane

CAS RN

16355-92-3
Record name 1,10-Diiododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16355-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1,10-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1,10-diiodo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decane, 1,10-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-diiododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.725
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
MS Mubarak, DG Peters - Journal of the Electrochemical Society, 1996 - iopscience.iop.org
In dimethylformamide containing tetramethylammonium perchlorate, cyclic voltammograms for the reduction of 1, 8‐dibromo‐and 1, 8‐diiodooctane and of 1, 10‐dibromo‐and 1, 10‐…
Number of citations: 12 iopscience.iop.org
M Hirayama, WR Caseri, UW Suter - Journal of colloid and interface …, 1998 - Elsevier
Gold surfaces were treated with solutions of 1-iodododecane, 1-iodooctadecane, 1,10-diiododecane, 1-bromododecane, and 1,10-dibromodecane. Thereafter the surfaces were …
Number of citations: 24 www.sciencedirect.com
ND Kagramanov, AA Tyutyunov - Online journal “Fluorine notes” …, 2019 - notes.fluorine1.ru
Effect of eliminated radical mass and molecular weight of alkyl chlorides С4-С27 and alkyl bromides С4-С34 on the formation, growth, intensity drop, and transformation of cyclic onium …
Number of citations: 3 notes.fluorine1.ru
RL Foltz, S Ramachandran, DG Cornwell - Lipids, 1969 - Springer
The a~-diiodoalkanes have several important applications in lipid chemistry. The ether terminal fragments of unsaturated alkyl glycerols yield a, ordiiodoalkanes when the alkyl …
Number of citations: 5 link.springer.com
JC Bart, DG Peters - Journal of electroanalytical chemistry and interfacial …, 1990 - Elsevier
In dimethylformamide containing tetramethylammonium perchlorate, reduction of 1,10-diiododecane yields two irreversible voltammetric waves at mercury, whereas reduction of 1,10-…
Number of citations: 15 www.sciencedirect.com
H Serrano-González, KDM Harris - Journal of Solid State Chemistry, 1999 - Elsevier
Structural properties of incommensurate solid inclusion compounds formed between long-chain α,ω-dihalogenoalkanes [1,10-dibromodecane, Br(CH 2 ) 10 Br; 1,8-diiodooctane, I(CH 2 …
Number of citations: 1 www.sciencedirect.com
VP Agafonova, DN Ibadova, NV Smirnova… - Pharmaceutical …, 1978 - Springer
* Here and in Table 2 doses which cause a paralyzing effect are given in parentheses (in mg/kh intravenously). t" Cited for comparison. were obtained by the action of ethyl iodide on …
Number of citations: 2 link.springer.com
C McNeff, Q Zhao, E Almlöf, M Flickinger, PW Carr - Analytical biochemistry, 1999 - Elsevier
The synthesis and use of a zirconia-based, alkali-stable strong anion-exchange stationary phase are described for the removal of pyrogenic lipopolysaccharides (LPS) from insulin. The …
Number of citations: 24 www.sciencedirect.com
X Zhou, MM Obadia, SR Venna, EA Roth… - European Polymer …, 2016 - Elsevier
A series of cross-linked polyether-based 1,2,3-triazolium ion conducting membranes are prepared via the combination of thermally promoted Huisgen 1,3-dipolar cycloaddition of a …
Number of citations: 39 www.sciencedirect.com
J Levanič, M Gericke, T Heinze, I Poljanšek, P Oven - Cellulose, 2020 - Springer
Nanocellulose gels were prepared by a new chemical crosslinking approach. Carboxy group containing cellulose nanofibrils, which were prepared by (2,2,6,6-tetramethylpiperidin-1-yl)…
Number of citations: 13 link.springer.com

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